尼杜拉尔

描述

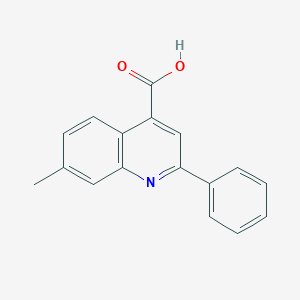

Nidulal is a sesquiterpene found in the basidiomycete Nidula candida . It exhibits antibiotic and cytotoxic activities . Nidulal induces differentiation of promyelocytic leukemia cells and activates the expression of alkaline phosphatase in vitro .

Molecular Structure Analysis

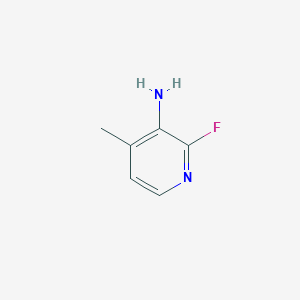

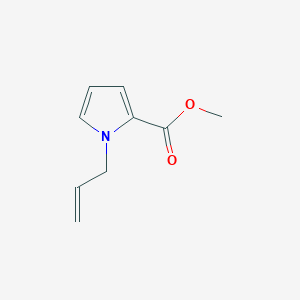

The molecular formula of Nidulal is C15H16O5 . The IUPAC name is 4-(3-methyl-2,9-dioxo-1,6-dioxaspiro[4.4]nona-3,7-dien-8-yl)cyclohexane-1-carbaldehyde .Physical And Chemical Properties Analysis

Nidulal is soluble in ethanol, methanol, or DMSO . The molecular weight is 276.28 .科学研究应用

尼杜拉尔作为白血病细胞分化的诱导剂:

- 尼杜拉尔已被确认为人 HL-60 早幼粒细胞白血病细胞中分化的诱导剂。

- 它与类似化合物尼杜洛酸一起被分离出来,它们都是倍半萜。

- 尼杜拉尔在报告基因检测中激活了 COS-7 细胞中分泌的碱性磷酸酶的 AP-1 介导的表达。

- 它还表现出较弱的细胞毒性和抗生素活性。

在肿瘤学和神经免疫调节中的更广泛应用:

- 神经免疫调节的研究,即研究免疫、神经和内分泌系统之间相互作用的领域,可能与肿瘤学有关。这包括对激素依赖性癌症的治疗以及细胞因子和心理治疗在癌症患者中的作用,这可能是尼杜拉尔的细胞分化和免疫调节作用产生显着影响的领域。

有关更多详细信息,你可以参考尼杜拉尔的具体研究:

作用机制

属性

IUPAC Name |

4-(3-methyl-2,9-dioxo-1,6-dioxaspiro[4.4]nona-3,7-dien-8-yl)cyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-9-6-15(20-14(9)18)13(17)12(8-19-15)11-4-2-10(7-16)3-5-11/h6-8,10-11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSKLGFKNUGTFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2(C(=O)C(=CO2)C3CCC(CC3)C=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439007 | |

| Record name | Nidulal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nidulal | |

CAS RN |

185853-14-9 | |

| Record name | Nidulal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Nidulal has been shown to preferentially activate the transcription factor complex AP-1 in COS-7 cells. [, ] This activation leads to increased expression of secreted alkaline phosphatase (SEAP), a protein often used as a reporter for gene expression. [, ] While the exact mechanism of AP-1 activation by Nidulal remains unclear, this interaction suggests a potential role in influencing gene expression and cellular differentiation. It's important to note that the research primarily focuses on Nidulal's effects on human promyelocytic leukemia cells (HL-60), and further investigation is needed to fully elucidate its mechanism of action in other cell types.

A: Nidulal and a related compound, Niduloic acid, are both classified as bisabolane sesquiterpenes. [, ] This means they share a core structure derived from a 15-carbon isoprenoid precursor. While the abstracts don't provide specific spectroscopic data or the molecular formula/weight of Nidulal, its classification as a bisabolane sesquiterpene suggests a structure containing a cyclohexane ring with an attached isopropyl group and other functional groups that may vary. Further research, including NMR and mass spectrometry analyses, would be needed to definitively characterize the structure of Nidulal.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)

![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)